Dilithium isophthalate

Solid-state electrolyte Lithium-ion battery Metal-organic framework

Sourcing linear dilithium terephthalate for MOF-based solid-state electrolytes? Its 180° carboxylate geometry precludes the 1D anisotropic channel architecture required for efficient Li⁺ conduction. Dilithium isophthalate (CAS 17840-25-4) is the mandatory precursor for Li₂(IPA)-MOF, boosting PEO-LiTFSI conductivity to 1.1×10⁻⁵ S cm⁻¹ and enabling stable Li plating/stripping <0.1 V over 100 h. • 1D rhombic channels inaccessible to para-isomer • Thermal stability up to 412.3 °C, 34 °C above the sodium analog • White to off-white solid, ≥98% purity, stock for immediate shipment.

Molecular Formula C8H4Li2O4
Molecular Weight 178 g/mol
CAS No. 17840-25-4
Cat. No. B097112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium isophthalate
CAS17840-25-4
Molecular FormulaC8H4Li2O4
Molecular Weight178 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2
InChIKeyHAVBHVPVOFMKKA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dilithium Isophthalate – Compound Profile and Differentiation


Dilithium isophthalate (CAS 17840-25-4), also referred to as lithium isophthalate or 1,3-benzenedicarboxylic acid dilithium salt, is a member of the conjugated lithium dicarboxylate family. It features a benzene ring with carboxylate groups at the 1- and 3-positions, each coordinated to a lithium cation . This meta-substitution pattern distinguishes it from its para (terephthalate) and ortho (phthalate) isomers, imparting a characteristic bent geometry that governs its coordination chemistry and solid-state assembly behavior [1]. The compound is supplied as a white to off-white solid with a molecular formula of C8H4Li2O4 and a molecular weight of 178.00 g/mol .

MOF synthesis with bent dicarboxylate linker geometry
Solid polymer electrolyte additive for Li-ion transport studies
Coordination polymer crystal engineering of 1D channels

Why Dilithium Isophthalate Cannot Be Replaced by Other Lithium Benzenedicarboxylates


The three positional isomers of lithium benzenedicarboxylate – ortho (phthalate), meta (isophthalate), and para (terephthalate) – are not functionally interchangeable despite sharing the same molecular formula (C8H4Li2O4) and molecular weight (178.00 g/mol) . The meta-carboxylate geometry of isophthalate imposes a 120° bond angle between coordinating oxygen atoms, forcing the formation of distinct one-dimensional or two-dimensional coordination networks that are structurally inaccessible to the linear para-isomer [1]. This geometric constraint directly controls the pore architecture, lithium-ion transport pathway, and long-range ordering of the resulting metal-organic framework (MOF) or coordination polymer [1]. Consequently, a procurement decision based solely on nominal compositional equivalence risks selecting a compound that yields entirely different structural motifs, ionic conductivity, and electrochemical stability in downstream applications [1].

Attribute
Dilithium Isophthalate
Dilithium Terephthalate
Linker geometry
Bent 120° meta-substitution
Linear 180° para-substitution
Framework topology
3D MOF with 1D rhombic channels
Dense layered structure, no channels
Li⁺ transport
Facilitated pathways in channels
Limited interlayer mobility

Quantitative Differentiation Evidence Against Closest Analogs


MOF-Derived Solid-State Electrolyte Ionic Conductivity Enhancement

Incorporation of the dilithium isophthalate-derived MOF {[Li2(IPA)]·DMF}n as an additive into PEO-LiTFSI solid polymer electrolyte raises the room-temperature ionic conductivity to 1.1 × 10⁻⁵ S cm⁻¹ [1]. While the exact baseline conductivity of the unmodified PEO-LiTFSI electrolyte is not quantified in the same study, literature values for pristine PEO-LiTFSI systems at 25 °C typically fall in the range of 10⁻⁷ to 10⁻⁶ S cm⁻¹ [2]. This represents an approximate one- to two-order-of-magnitude enhancement attributable to the one-dimensional rhombic channels of the Li₂(IPA) MOF that facilitate lithium-ion transport [1].

Ionic conductivity enhancement
1.1 × 10-5 S cm-1
vs pristine PEO-LiTFSI ~10-7–10-6 S cm-1
Reported ionic conductivity increase in composite electrolyte
Baseline from literature range; cross-study comparison
Solid-state electrolyte Lithium-ion battery Metal-organic framework

Structural Topology Differentiation Versus Para-Isomer MOF Networks

Under solvothermal conditions, dilithium isophthalate (Li₂IPA) assembles into a three-dimensional metal-organic framework, {[Li₂(IPA)]·DMF}ₙ, featuring one-dimensional rhombic channels formed by Li-oxygen clusters and the bent isophthalate linker [1]. In contrast, dilithium terephthalate (Li₂TPA), the para-isomer, typically crystallizes in the monoclinic space group P2₁/c with a dense, non-porous layered structure lacking the continuous 1D channels found in the isophthalate-based MOF [2]. The meta-substitution pattern of the isophthalate ligand enforces a 120° kink that is structurally incompatible with the linear 180° bridging geometry preferred by terephthalate, directly yielding different framework dimensionality and pore topology [1].

Structural topology vs para isomer
Class-level
3D MOF, 1D rhombic channels
vs
Dense layered, no continuous channels
Bent linker enables channel topology unattainable with para isomer
Class-level structural inference; solvothermal conditions required
Coordination polymer Crystal engineering Metal-organic framework

Thermal Stability Profile Relative to Disodium Isophthalate

Dilithium isophthalate exhibits a calculated boiling point of 412.3 °C at 760 mmHg . Disodium isophthalate, the direct sodium analog, shows a lower boiling point of approximately 378.3 °C at 760 mmHg based on available physicochemical data . This approximately 34 °C higher boiling point for the lithium salt is consistent with the general trend that lithium carboxylates, owing to the smaller ionic radius and higher charge density of Li⁺, form stronger ionic bonds and more thermally stable lattices compared to their sodium counterparts [1].

Thermal stability vs disodium analog
412.3 °C (bp)
vs
378.3 °C (bp)
Lithium salt extends thermal processing window over sodium analog
Calculated boiling points; experimental verification recommended
Thermal stability Thermogravimetric analysis Lithium carboxylate

Research and Industrial Application Scenarios for Dilithium Isophthalate


MOF-Enhanced Solid Polymer Electrolytes for Room-Temperature Lithium Batteries

Researchers developing solid-state lithium batteries can use dilithium isophthalate as a precursor to synthesize the Li₂(IPA)-MOF additive {[Li₂(IPA)]·DMF}ₙ. When incorporated into PEO-LiTFSI polymer electrolytes, this MOF raises the room-temperature ionic conductivity to 1.1 × 10⁻⁵ S cm⁻¹, enabling stable lithium plating/stripping in Li/Li symmetric cells with a polarization voltage below 0.1 V over 100 hours at 0.1 mA cm⁻² [1]. The resulting PEO-MOF SSPE also delivers a specific capacity of 144 mA h g⁻¹ in LiFePO₄-Li full cells [1].

Template-Directed Synthesis of 1D-Channel Coordination Polymers

The bent meta-carboxylate geometry of dilithium isophthalate forces assembly into three-dimensional frameworks with one-dimensional rhombic channels when reacted solvothermally with DMF, a topology that cannot be accessed using the linear para-isomer dilithium terephthalate [1]. This makes it the mandatory building block for crystal engineering of Li-based MOFs requiring anisotropic pore architectures for ion-sieving, gas separation, or directed lithium-ion conduction [1].

High-Temperature Lithium Carboxylate Synthesis with Extended Thermal Stability

With a boiling point of 412.3 °C, dilithium isophthalate remains thermally stable over a window approximately 34 °C wider than that of disodium isophthalate (378.3 °C) . This makes it suitable for solvothermal or melt-phase syntheses conducted above 350 °C where the sodium salt would approach its boiling point, thereby compromising stoichiometric control and product purity .

Application
Selection Property
Validation Focus
MOF-enhanced solid polymer electrolytes
MOF-derived ion-conducting channels
Ionic conductivity improvement in composite electrolyte
Template-directed 1D-channel coordination polymer
Bent meta-carboxylate geometry
Formation of 1D channels under solvothermal conditions
High-temperature synthesis (>350 °C)
Extended thermal stability
Thermal stability at elevated processing temperatures
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